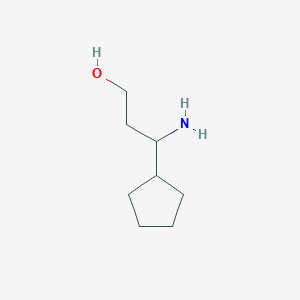

3-Amino-3-cyclopentylpropan-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

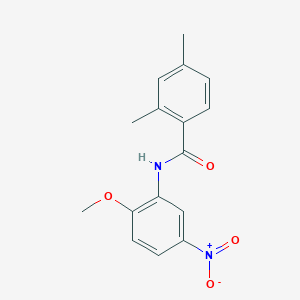

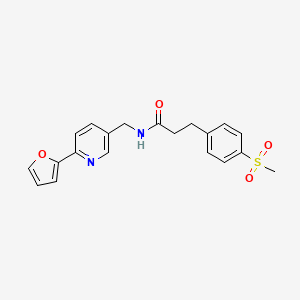

3-Amino-3-cyclopentylpropan-1-ol is a compound with the CAS Number: 790227-23-5. It has a molecular weight of 143.23 and its IUPAC name is 3-amino-3-cyclopentyl-1-propanol . It is stored at a temperature of 4°C and is protected from light . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c9-8(5-6-10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 . The InChI key is PBBDEJVQHJRNTA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 143.23 . It is a solid compound and is stored at a temperature of 4°C .科学的研究の応用

Conformational Constraints in Enzyme Inhibitors

Research has explored the use of trisubstituted cyclopropanes, which can induce conformational constraints in enzyme inhibitors. Cyclopropane-derived peptide mimics are unique in orienting the peptide backbone and amino acid side chains in a predefined manner. This approach has been applied in the design of matrix metalloproteinase inhibitors, highlighting the potential of cyclopropanes in medicinal chemistry (Reichelt et al., 2002).

Photochemical Conversion in Drug Discovery

The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes has been studied. This process aligns with the emphasis on sp3-rich motifs in drug discovery, offering access to a variety of substitution patterns on saturated carbocyclic frameworks. This method is significant for producing building blocks that reduce metabolic susceptibility in drug development programs (Staveness et al., 2019).

Cyclobutane Derivatives in Receptor Agonism

A novel class of cyclobutane-based nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists has been developed. These compounds, derived from cyclopropane analogs, have been shown to be potent in both in vitro and in vivo models, indicating their potential in therapeutic applications (Liu et al., 2012).

Synthesis of Spirocyclic Heterocycles

The multi-component 1,3-dipolar cycloaddition method has been developed for synthesizing spirocyclic heterocycles that contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method, which is applicable to a range of cyclopropenes and α-amino acids, provides an innovative approach to create biologically significant scaffolds (Wang et al., 2021).

Synthesis of Oxindoles via Cycloaddition

The synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles has been achieved through a one-pot three-component reaction involving cyclopropenes and azomethine ylides. This represents a significant advancement in the synthesis of compounds with potential anticancer activity (Filatov et al., 2017).

Synthesis of β-Oligopeptides

Research has focused on the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid. These compounds exhibit unique secondary-structural motifs and have potential applications in the study of peptide structure and function (Abele et al., 1999).

特性

IUPAC Name |

3-amino-3-cyclopentylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(5-6-10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDEJVQHJRNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

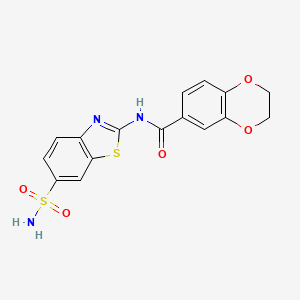

![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

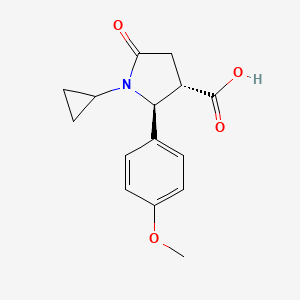

![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

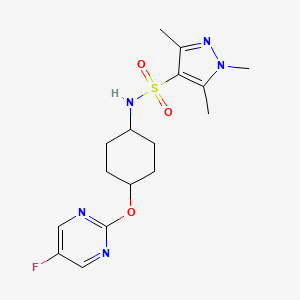

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)